3',4'-Dimethyl-biphenyl-4-carboxylic acid
Overview
Description
3’,4’-Dimethyl-biphenyl-4-carboxylic acid is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.28 g/mol It is a derivative of biphenyl, featuring two methyl groups at the 3’ and 4’ positions and a carboxylic acid group at the 4 position
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various proteins and enzymes .
Mode of Action
It’s known that benzoic acid derivatives can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position . These reactions could potentially alter the function of the compound’s targets.
Biochemical Pathways
It’s known that benzoic acid derivatives can participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of a new carbon-carbon bond, which could potentially affect various biochemical pathways.
Pharmacokinetics
Similar compounds are known to have various absorption and distribution profiles, and they can be metabolized and excreted through various pathways .
Result of Action
The compound’s potential to participate in various reactions and interact with different targets suggests that it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(3,4-dimethylphenyl)benzoic Acid. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, temperature and humidity can affect the compound’s stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
3’,4’-Dimethyl-biphenyl-4-carboxylic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a boron reagent and a palladium catalyst under mild and functional group-tolerant conditions . Another method involves the selective photoxygenation of 4,4’-dimethylbiphenyl to produce the desired carboxylic acid derivative .
Industrial Production Methods
Industrial production of 3’,4’-Dimethyl-biphenyl-4-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and scalable processes to ensure high yields and purity. The choice of reagents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethyl-biphenyl-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic rings.
Scientific Research Applications
3’,4’-Dimethyl-biphenyl-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research explores its potential as a precursor for drug development and its interactions with biological targets.
Comparison with Similar Compounds
3’,4’-Dimethyl-biphenyl-4-carboxylic acid can be compared with other similar compounds, such as:
Biphenyl-4,4’-dicarboxylic acid: This compound has two carboxylic acid groups and is used in the synthesis of polymers with excellent thermal stability.
Dimethyl biphenyl-4,4’-dicarboxylate: This ester derivative is employed in the synthesis of fluorinated biphenyl compounds.
Terephthalic acid: A widely-used aromatic dicarboxylic acid in the production of polyethylene terephthalate (PET) plastics.
The uniqueness of 3’,4’-Dimethyl-biphenyl-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-3-4-14(9-11(10)2)12-5-7-13(8-6-12)15(16)17/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGYCDJAIZGZTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374384 | |
Record name | 3',4'-Dimethyl-biphenyl-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122294-09-1 | |
Record name | 3',4'-Dimethyl-biphenyl-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 122294-09-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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